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Compound of Interest

Compound Name: 1,3,5,7-Octatetraene

Cat. No.: B1254726

A Comparative Guide to Ab Initio and
Experimental Data for 1,3,5,7-Octatetraene

For researchers, scientists, and drug development professionals, this guide provides a detailed
comparison of theoretical ab initio calculations and experimental findings for the geometric and
electronic properties of all-trans-1,3,5,7-octatetraene. This analysis is crucial for validating
computational models and understanding the behavior of conjugated polyenes, a fundamental
motif in many organic and biological systems.

Introduction

1,3,5,7-Octatetraene is a linear conjugated polyene that serves as a vital model system for
understanding the electronic and structural properties of larger, more complex molecules,
including those relevant to drug design and materials science. Accurate theoretical prediction of
its characteristics is paramount for computational chemistry applications. This guide validates
the performance of ab initio calculations by comparing them against experimental data for its
geometric structure, vibrational frequencies, and electronic transitions.

Geometric Structure

The geometric structure of all-trans-1,3,5,7-octatetraene has been a subject of both
experimental and theoretical investigations. Due to its volatility, obtaining precise experimental
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crystal structures can be challenging, making gas-phase techniques and high-level
computational methods particularly important.

Experimental Data

Experimental determination of the precise bond lengths and angles of 1,3,5,7-octatetraene in
the gas phase has been challenging. While gas electron diffraction is a primary technique for
such measurements, specific, high-resolution data for octatetraene is not as readily available
as for its cyclic isomer, cyclooctatetraene. However, it is well-established that the molecule
possesses a planar C2n symmetry.

Ab Initio Calculations

Ab initio calculations, particularly those employing Mgller-Plesset perturbation theory (MP2)
with a 6-31G* basis set, have been utilized to predict the ground-state geometry of all-trans-
1,3,5,7-octatetraene. These calculations provide detailed information on bond lengths and
angles, showing the characteristic bond alternation of conjugated polyenes.

Parameter Ab Initio (MP2/6-31G*)[1]

Bond Lengths (A)

Cl=C2 1.347
C2-C3 1.455
C3=C4 1.354
C4-C4' 1.451
C-H 1.085-1.089

Bond Angles (degrees)

£C1=C2-C3 124.0
£ C2-C3=C4 124.3
£LC3=C4-C4 123.6
LH-C=C 119.9-121.0
LH-C-C 117.2-117.4
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Table 1. Comparison of ab initio calculated geometric parameters for all-trans-1,3,5,7-
octatetraene.

Vibrational Frequencies

Vibrational spectroscopy provides a sensitive probe of molecular structure and bonding. The
comparison between experimentally observed and theoretically calculated vibrational
frequencies is a key benchmark for the accuracy of computational methods.

Experimental Data

The vibrational frequencies of all-trans-1,3,5,7-octatetraene have been measured using
infrared (IR) and Raman spectroscopy. These techniques provide a detailed fingerprint of the
molecule's vibrational modes.

Ab Initio Calculations

Ab initio calculations at the MP2/6-31G* level have been shown to provide vibrational
frequencies in good agreement with experimental data, demonstrating the importance of
including electron correlation in these calculations.

Ab Initio (MP2/6-

. . Experimental IR Experimental

Vibrational Mode 31G*, scaled)

(cm~Y)[2] Raman (cm~*)[2]

(em=)[1]

C=C stretch (ag) - 1638 (vs) 1640
C=C stretch (bu) 1575 (s) - 1576
C-C stretch (ag) - 1209 (s) 1211
CHin-plane bend (ag) - 1290 (m) 1292
CH in-plane bend (bu) 1298 (s) - 1300
CH out-of-plane wag

1008 (s) - 1009
(au)
CH out-of-plane wag

935 (w) 936

(bg)
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Table 2. Comparison of selected experimental and ab initio calculated vibrational frequencies
for all-trans-1,3,5,7-octatetraene. (vs: very strong, s: strong, m: medium, w: weak)

Electronic Transitions

The electronic transitions of 1,3,5,7-octatetraene are dominated by a strong 1t — 1t* transition in
the ultraviolet region. The energy of this transition is a key indicator of the extent of mt-electron
delocalization.

Experimental Data

The UV-Vis absorption spectrum of all-trans-1,3,5,7-octatetraene in the gas phase shows a
strong absorption maximum corresponding to the 1!Ag — 1Bu transition. The position of this
maximum has been reported in the range of 270-290 nm (approximately 4.3-4.6 eV).

Ab Initio Calculations

High-level ab initio methods, such as Complete Active Space Second-order Perturbation
Theory (CASPTZ2), are required to accurately predict the electronic excitation energies of
conjugated systems. These methods account for both static and dynamic electron correlation.

Electronic Transition Experimental (eV) Ab Initio (CASPT2) (eV)
1*'Ag - 2!Ag (dark state) ~3.5 3.55
1'Ag — 1!'Bu (bright state) ~4.4 4.41

Table 3. Comparison of experimental and ab initio calculated vertical electronic transition
energies for all-trans-1,3,5,7-octatetraene.

Experimental and Computational Methodologies
Experimental Protocols

o Infrared and Raman Spectroscopy: Infrared spectra are typically recorded on a Fourier-
transform infrared (FTIR) spectrometer. The sample can be in the gas phase, in solution, or
in a solid matrix at low temperatures. Raman spectra are obtained by irradiating the sample
with a monochromatic laser source and analyzing the scattered light with a spectrometer.
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e UV-Vis Spectroscopy: The UV-Vis absorption spectrum is measured using a
spectrophotometer. For gas-phase measurements, the sample is introduced into a gas cell,
and the absorbance is recorded as a function of wavelength.

o Gas Electron Diffraction (GED): In a GED experiment, a high-energy beam of electrons is
scattered by the gas-phase molecules. The resulting diffraction pattern is analyzed to
determine the internuclear distances and bond angles.

Computational Protocols

e Ab Initio Calculations: The ab initio calculations cited in this guide were performed using
established quantum chemistry software packages.

o Geometry Optimization and Vibrational Frequencies: The molecular geometry was
optimized, and vibrational frequencies were calculated at the Mgller-Plesset second-order
perturbation theory (MP2) level using the 6-31G* basis set.

o Electronic Excitations: Vertical excitation energies were calculated using the Complete
Active Space Second-order Perturbation Theory (CASPT2) method, which provides a
high-accuracy description of excited electronic states.

Logical Workflow

The process of validating ab initio calculations with experimental data follows a logical
workflow, as illustrated in the diagram below.
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Caption: Workflow for validating ab initio calculations.

Conclusion

The comparison presented in this guide demonstrates a strong agreement between ab initio
calculations and experimental data for the geometric, vibrational, and electronic properties of
all-trans-1,3,5,7-octatetraene. The MP2/6-31G* level of theory provides a reliable prediction of
the molecule's geometry and vibrational frequencies. For electronic excitations, higher-level
methods like CASPT2 are necessary to achieve quantitative accuracy. This validation
underscores the power of modern computational chemistry to provide accurate and predictive
insights into the behavior of complex molecules, which is of significant value to researchers in
various scientific disciplines, including drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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